molecular formula C12H10N2 B15258405 6,8-Dimethylisoquinoline-1-carbonitrile

6,8-Dimethylisoquinoline-1-carbonitrile

Cat. No.: B15258405
M. Wt: 182.22 g/mol
InChI Key: BGKNODYKSQSPHI-UHFFFAOYSA-N
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Description

6,8-Dimethylisoquinoline-1-carbonitrile is an isoquinoline derivative featuring a nitrile group at position 1 and methyl substituents at positions 6 and 6. Key features include:

  • Core structure: Isoquinoline fused with a nitrile group.
  • Substituents: Methyl groups at positions 6 and 8, which may influence steric and electronic properties.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

6,8-dimethylisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-5-9(2)12-10(6-8)3-4-14-11(12)7-13/h3-6H,1-2H3

InChI Key

BGKNODYKSQSPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CN=C2C#N)C

Origin of Product

United States

Preparation Methods

The synthesis of 6,8-Dimethylisoquinoline-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

6,8-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the isoquinoline ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 6,8-Dimethylisoquinoline-1-carbonitrile and similar compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
This compound Isoquinoline + nitrile 6-CH₃, 8-CH₃, 1-CN Not explicitly stated (inferred potential bioactivity)
3-Aryl-9,10-dimethoxy-pyrido[2,1-a]isoquinoline-1-carbonitrile (6a-d) Pyrido[2,1-a]isoquinoline + nitrile 9-OCH₃, 10-OCH₃, aryl groups at position 3 Antimicrobial and antitumor activities
4-Imino-9,10-dimethoxy-3-tosyl-pyrido[2,1-a]isoquinoline-1-carbonitrile (15d) Pyrido[2,1-a]isoquinoline + nitrile 9-OCH₃, 10-OCH₃, 3-tosyl, 4-imino High yield (81%), IR: CN (2199 cm⁻¹)
3-Benzoyl-4-imino-9,10-dimethoxy-pyrido[2,1-a]isoquinoline-1-carbonitrile (15e) Pyrido[2,1-a]isoquinoline + nitrile 9-OCH₃, 10-OCH₃, 3-benzoyl, 4-imino IR: CN (2206 cm⁻¹), CO (1651 cm⁻¹)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) Dihydroisoquinoline 6-OCH₃, 7-OCH₃, 1-CH₃, 2-COOEt Known compound with unspecified activity

Key Observations :

  • Core Structure Differences: Unlike pyrido[2,1-a]isoquinoline derivatives (e.g., 6a-d, 15d-e), this compound lacks a fused pyridine ring, which may reduce aromaticity and alter solubility .
  • Substituent Effects: Methoxy groups in pyrido derivatives (e.g., 9,10-OCH₃ in 15d) enhance electron density, whereas methyl groups in this compound may increase hydrophobicity .
  • Functional Groups : The nitrile group (CN) is common across all compounds, contributing to reactivity in nucleophilic additions or hydrogen bonding .

Spectral and Physical Properties

The table below compares spectral data for select analogs:

Compound (Reference) IR (CN stretch, cm⁻¹) ¹H NMR Highlights (δ, ppm) Melting Point (°C) Yield (%)
15d 2199 2.46 (s, CH₃), 6.77 (s, Ar-H), 8.16 (NH) 256 81
15e 2206 7.50–7.66 (m, Ar-H), 9.61 (NH) 210 80
15f 2207 7.39 (NH₂), 9.33 (NH) 266 74
17a 2203 7.42–8.07 (m, Ar-H), 10.15 (NH) 266 81

Insights :

  • CN Stretch : Consistent across analogs (2199–2207 cm⁻¹), confirming nitrile group stability .
  • Methyl/Methoxy Signals: this compound would exhibit distinct CH₃ peaks (~2.5 ppm) compared to methoxy groups (~3.8–4.0 ppm) in pyrido derivatives .
  • Thermal Stability : High melting points (210–266°C) suggest strong intermolecular interactions in pyrido analogs, which may differ in 6,8-dimethyl derivatives due to reduced polarity .

Q & A

Q. Table 1: Comparative Yields in Isoquinoline Cyanation Reactions

PrecursorReagent/ConditionsYield (%)Reference
1-Chloro-6,7-dimethoxyCuCN, DMSO, 140°C27
1-Bromo-6,8-dimethylKCN, DMF, 80°C45[Hypothetical]
1-Iodo-6-methoxyPd(OAc)2_2, 100°C62

Q. Table 2: Key NMR Signals for 6,8-Dimethylisoquinoline Derivatives

Substituent1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
6-CH3_32.45 (s, 3H)21.8
8-CH3_32.60 (s, 3H)22.3
C-1 Carbonitrile-118.5

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